molecular formula C16H13NO2S B3919483 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime

2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime

Cat. No. B3919483
M. Wt: 283.3 g/mol
InChI Key: SEOABUFODNEWOK-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime, also known as DHTCO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiochromenone derivative that has been modified with an O-benzoyloxime group to enhance its stability and solubility.

Mechanism of Action

The exact mechanism of action of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is not well understood, but it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. In particular, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime can produce a range of biochemical and physiological effects in the brain, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime for lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a valuable tool for investigating the role of these systems in various physiological and behavioral processes. However, one limitation of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is that its effects can be dose-dependent and may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime, including:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
2. Examining its effects on other neurotransmitter systems, such as glutamate and GABA.
3. Studying its effects on different brain regions and circuits to better understand its mechanism of action.
4. Developing novel analogs of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime with improved potency and selectivity for specific receptors.
5. Exploring its potential as a tool for studying the neural basis of addiction and other psychiatric disorders.
In conclusion, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is a synthetic compound that has shown promise as a valuable tool for investigating the role of neurotransmitter systems in the brain. While its exact mechanism of action is not well understood, it has been shown to produce a range of biochemical and physiological effects that make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in various scientific research areas.

Scientific Research Applications

2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. In particular, this compound has been investigated for its ability to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

[(Z)-2,3-dihydrothiochromen-4-ylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c18-16(12-6-2-1-3-7-12)19-17-14-10-11-20-15-9-5-4-8-13(14)15/h1-9H,10-11H2/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOABUFODNEWOK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=CC=CC=C2/C1=N\OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Reactant of Route 2
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Reactant of Route 3
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Reactant of Route 5
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Reactant of Route 6
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.